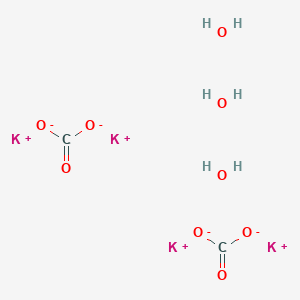
tetrapotassium;dicarbonate;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tetrapotassium;dicarbonate;trihydrate is a chemical compound with the molecular formula K₂CO₃·3/2H₂O. It is commonly known as potassium carbonate hydrate. This compound is a white, water-soluble salt that is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium carbonate hydrate can be synthesized through the reaction of potassium hydroxide with carbon dioxide. The reaction is typically carried out in an aqueous solution, and the resulting potassium carbonate is then crystallized to form the hydrate:
2KOH+CO2→K2CO3+H2O
Industrial Production Methods
Industrially, potassium carbonate hydrate is produced by the carbonation of potassium hydroxide. The process involves bubbling carbon dioxide through a solution of potassium hydroxide, followed by crystallization to obtain the hydrate form. This method is efficient and widely used in the production of potassium carbonate for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Potassium carbonate hydrate undergoes several types of chemical reactions, including:
Neutralization Reactions: Reacts with acids to form potassium salts and water.
Decomposition Reactions: Decomposes upon heating to form potassium oxide and carbon dioxide.
Hydration/Dehydration Reactions: Can gain or lose water molecules depending on the environmental conditions.
Common Reagents and Conditions
Acids: Reacts with acids like hydrochloric acid to produce potassium chloride and carbonic acid, which further decomposes into water and carbon dioxide.
Heat: Decomposes at high temperatures to form potassium oxide and carbon dioxide.
Major Products Formed
Potassium Salts: Formed when reacting with various acids.
Potassium Oxide: Formed upon thermal decomposition.
Carbon Dioxide and Water: Formed during decomposition and neutralization reactions.
Aplicaciones Científicas De Investigación
Potassium carbonate hydrate is used in various scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and analytical chemistry.
Biology: Utilized in buffer solutions and as a pH regulator.
Medicine: Employed in pharmaceutical formulations and as an antacid.
Industry: Used in the production of glass, soap, and as a drying agent in various industrial processes
Mecanismo De Acción
The mechanism of action of potassium carbonate hydrate involves its ability to act as a base, neutralizing acids and regulating pH levels. In biological systems, it can participate in buffering reactions, maintaining acid-base homeostasis. The compound dissociates in water to form potassium ions and carbonate ions, which can then interact with other molecules and ions in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Sodium Carbonate (Na₂CO₃): Similar in structure and function but contains sodium instead of potassium.
Calcium Carbonate (CaCO₃): Used in similar applications but has different solubility and reactivity properties.
Magnesium Carbonate (MgCO₃): Another similar compound with distinct physical and chemical properties.
Uniqueness
Potassium carbonate hydrate is unique due to its high solubility in water and its ability to act as a strong base. It is preferred in applications where potassium ions are required, and its hydrate form provides additional stability and ease of handling compared to anhydrous forms .
Propiedades
Número CAS |
6381-79-9 |
|---|---|
Fórmula molecular |
CH4KO4 |
Peso molecular |
119.14 g/mol |
Nombre IUPAC |
tetrapotassium;dicarbonate;trihydrate |
InChI |
InChI=1S/CH2O3.K.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |
Clave InChI |
JIZADEJJTWPJSR-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.[K+].[K+].[K+].[K+] |
SMILES canónico |
C(=O)(O)O.O.[K] |
Key on ui other cas no. |
6381-79-9 |
Sinónimos |
K2CO3.1.5H2O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















